1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione
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Overview
Description
1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C10H7ClFNO2 and a molecular weight of 227.62 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione typically involves the reaction of 2-chloro-4-fluoroaniline with maleic anhydride under specific conditions . The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The pyrrolidine ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrrolidine-2,4-dione derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the chloro position can yield 1-(2-methoxy-4-fluorophenyl)pyrrolidine-2,4-dione.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Medicine: Research on this compound includes its potential use as an anti-inflammatory and analgesic agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)pyrrolidine: This compound has a similar structure but differs in the position of the chloro group.
Pyrrolidine-2,5-dione: This compound lacks the chloro and fluoro substituents, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)pyrrolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-8-3-6(12)1-2-9(8)13-5-7(14)4-10(13)15/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBYHRLXCARQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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